2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include benzenesulfonyl chloride, triethylamine, and various solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the acetamide moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Indole derivatives
Uniqueness
2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14-6-8-17(9-7-14)27(25,26)22-11-10-21(19(22)24)13-18(23)20-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNLAFBALFKOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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